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Compound of Interest

Compound Name: 3-(1-hydroxyethyl)benzoic Acid

Cat. No.: B1599683

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1-
hydroxyethyl)benzoic Acid

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 3-(1-
hydroxyethyl)benzoic acid, a substituted aromatic carboxylic acid. As a molecule of interest
in synthetic chemistry and drug development, a thorough understanding of its structural
features through modern analytical techniques is paramount. This document, intended for
researchers, scientists, and professionals in drug development, offers a comprehensive
examination of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic
resonance (NMR) spectroscopy (*H and 3C) data. The guide emphasizes the correlation
between the molecular structure and the resulting spectral features, providing insights into
experimental design and data interpretation.

Introduction: The Molecular Architecture of 3-(1-
hydroxyethyl)benzoic Acid

3-(1-hydroxyethyl)benzoic acid (Molecular Formula: CoH1003, Molecular Weight: 166.17
g/mol ) is a derivative of benzoic acid featuring a 1-hydroxyethyl substituent at the meta
position of the benzene ring.[1][2] This substitution introduces a chiral center at the benzylic
carbon, leading to the existence of (R) and (S) enantiomers. The presence of three key
functional groups—a carboxylic acid, a secondary alcohol, and a substituted aromatic ring—
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gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint
is crucial for its identification, purity assessment, and structural elucidation in various chemical
and biological contexts.

This guide will deconstruct the expected spectroscopic data, providing a foundational
understanding for researchers working with this molecule or similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through
fragmentation analysis.

Expected Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]*) for 3-(1-
hydroxyethyl)benzoic acid is expected at a mass-to-charge ratio (m/z) of 166. Subsequent
fragmentation is dictated by the molecule's functional groups. The most prominent
fragmentation pathways for aromatic carboxylic acids often involve the loss of neutral
molecules.[3]

A characteristic fragmentation of benzoic acid derivatives is the loss of the hydroxyl group
followed by carbon monoxide, or the loss of the entire carboxyl group. For 3-(1-
hydroxyethyl)benzoic acid, key expected fragments include:

o Loss of water (H20): Fragmentation of the hydroxyethyl group can lead to the loss of a water
molecule, resulting in a fragment at m/z 148.

o Loss of a methyl group (CHs): Cleavage of the C-C bond in the hydroxyethyl substituent can
result in the loss of a methyl radical, yielding a fragment at m/z 151.

o Loss of the carboxyl group (COOH): A common fragmentation pathway for benzoic acids is
the loss of the carboxyl group, leading to a fragment at m/z 121.[3]

o Loss of carbon dioxide (COz2): The loss of CO:z (44 Da) is a characteristic fragmentation for
many carboxylic acids.[4]
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Proposed Fragment lon Notes
166 [CoH1003]* Molecular lon ([M]*)
151 [CsH703]* Loss of CHs
148 [CoHsO2]* Loss of H20
121 [CsHoO]" Loss of COOH

Benzoyl cation, a common
105 [C7Hs0]* fragment in benzoic acid

derivatives.[3]

Phenyl cation, resulting from
77 [CeHs]* the loss of the carbonyl group

from the benzoyl cation.[3]

Diagram of a Key Fragmentation Pathway

The following diagram illustrates a probable fragmentation pathway for 3-(1-
hydroxyethyl)benzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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